N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is a complex organic compound that features both furan and pyrrole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(1H-pyrrol-1-yl)benzohydrazide typically involves the condensation of a furan-containing aldehyde with a pyrrole-containing hydrazide. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage.
-
Starting Materials
- Furan-2-carbaldehyde
- 2-(1H-pyrrol-1-yl)benzohydrazide
-
Reaction Conditions
- Solvent: Ethanol or methanol
- Catalyst: Acetic acid or hydrochloric acid
- Temperature: Reflux (approximately 80°C)
- Time: 4-6 hours
Industrial Production Methods
While the industrial production of this specific compound is not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(1H-pyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazone linkage can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Furanones and pyrrole derivatives.
Reduction: Amines.
Substitution: Halogenated furan and pyrrole compounds.
Scientific Research Applications
N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(1H-pyrrol-1-yl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. The furan and pyrrole rings allow it to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(1Z,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide
- **3-(furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones
Uniqueness
N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is unique due to its combination of furan and pyrrole rings, which are less commonly found together in a single molecule. This dual presence allows it to exhibit a broader range of chemical reactivity and biological activity compared to similar compounds that contain only one of these rings.
Properties
Molecular Formula |
C18H15N3O2 |
---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C18H15N3O2/c22-18(20-19-11-5-7-15-8-6-14-23-15)16-9-1-2-10-17(16)21-12-3-4-13-21/h1-14H,(H,20,22)/b7-5+,19-11- |
InChI Key |
BWMJLJCVTJGVQG-LIVRDFCGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C\C=C\C2=CC=CO2)N3C=CC=C3 |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC=CC2=CC=CO2)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.